molecular formula C6H8Cl2N2 B11910000 (3-Chloropyridin-2-yl)methanamine hydrochloride

(3-Chloropyridin-2-yl)methanamine hydrochloride

Cat. No.: B11910000
M. Wt: 179.04 g/mol
InChI Key: DEPQAELCACZEMN-UHFFFAOYSA-N
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Description

(3-Chloropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7ClN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyridin-2-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3-chloropyridine with formaldehyde and ammonia under controlled conditions to yield (3-Chloropyridin-2-yl)methanamine, which is then converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(3-Chloropyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes, affecting their activity and thus influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C6H8Cl2N2

Molecular Weight

179.04 g/mol

IUPAC Name

(3-chloropyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H7ClN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H

InChI Key

DEPQAELCACZEMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CN)Cl.Cl

Origin of Product

United States

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